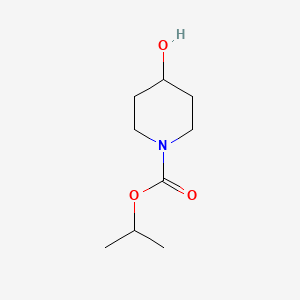

Isopropyl 4-Hydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality Isopropyl 4-Hydroxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 4-Hydroxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVIBHRSFKWRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587778 | |

| Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832715-51-2 | |

| Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate from 4-Hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate, a valuable intermediate in pharmaceutical development. The synthesis involves the N-acylation of 4-hydroxypiperidine with isopropyl chloroformate. This document outlines the detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development efforts.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction at the nitrogen atom of 4-hydroxypiperidine. The lone pair of electrons on the nitrogen attacks the electrophilic carbonyl carbon of isopropyl chloroformate. A base is utilized to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Experimental Protocol

This protocol is adapted from analogous syntheses of similar N-alkoxycarbonyl-4-hydroxypiperidines.[1][2]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 5382-16-1 |

| Isopropyl Chloroformate | C₄H₇ClO₂ | 122.55 | 108-23-6 |

| Triethylamine (or other suitable base) | C₆H₁₅N | 101.19 | 121-44-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Water (deionized) | H₂O | 18.02 | 7732-18-5 |

| Brine (saturated NaCl solution) | NaCl/H₂O | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 equivalent) in dichloromethane (DCM), add a suitable base such as triethylamine (1.5 equivalents).[3]

-

Addition of Isopropyl Chloroformate: Cool the mixture to 0 °C using an ice bath. Add isopropyl chloroformate (1.05 - 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[2][3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[3]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxypiperidine) is completely consumed.[3]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.[3]

-

Extraction and Washing: Wash the organic layer sequentially with water and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield Isopropyl 4-Hydroxypiperidine-1-carboxylate as a solid or oil.[3]

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis. Note that specific yields may vary depending on reaction scale and optimization.

| Parameter | Value |

| Stoichiometry | |

| 4-Hydroxypiperidine | 1.0 eq |

| Isopropyl Chloroformate | 1.05 - 1.2 eq |

| Base (e.g., Triethylamine) | 1.5 eq |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Product Characterization | |

| Molecular Formula | C₉H₁₇NO₃[4] |

| Molecular Weight | 187.24 g/mol [4] |

| Appearance | White solid or colorless oil |

Potential Side Reactions and Troubleshooting

Several side reactions can occur during the synthesis, potentially impacting the yield and purity of the final product.

-

O-Acylation: The hydroxyl group of 4-hydroxypiperidine can also react with isopropyl chloroformate, leading to the formation of a di-substituted byproduct. Using a slight excess of 4-hydroxypiperidine or carefully controlling the stoichiometry of the chloroformate can minimize this.

-

Elimination: Under harsh basic or acidic conditions, particularly at elevated temperatures, elimination of water from the 4-hydroxy position can occur, leading to the formation of an unsaturated piperidine derivative.[3] Maintaining a neutral pH during workup and avoiding high temperatures can mitigate this.[3]

-

Incomplete Reaction: If the reaction does not go to completion, the final product may be contaminated with the starting material. Ensuring an adequate reaction time and monitoring by TLC is crucial.[3]

Safety Precautions

-

Isopropyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

References

Spectroscopic Profile of Isopropyl 4-Hydroxypiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: propan-2-yl 4-hydroxypiperidine-1-carboxylate[1]

-

Molecular Formula: C₉H₁₇NO₃[1]

-

Molecular Weight: 187.24 g/mol [1]

-

CAS Number: 832715-51-2[1]

Predicted Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Isopropyl 4-Hydroxypiperidine-1-carboxylate. These predictions are derived from the known spectral data of analogous compounds, including ethyl 4-hydroxypiperidine-1-carboxylate and tert-butyl 4-hydroxypiperidine-1-carboxylate, as well as the parent compound, 4-hydroxypiperidine.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.80 | septet | 1H | CH (isopropyl) |

| ~3.80 | m | 1H | CH-OH |

| ~3.65 | m | 2H | N-CH₂ (axial) |

| ~3.10 | m | 2H | N-CH₂ (equatorial) |

| ~1.85 | m | 2H | CH₂ (piperidine ring) |

| ~1.60 | s (broad) | 1H | OH |

| ~1.45 | m | 2H | CH₂ (piperidine ring) |

| ~1.20 | d | 6H | CH₃ (isopropyl) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.5 | C=O (carbamate) |

| ~68.5 | CH-OH |

| ~67.5 | CH (isopropyl) |

| ~43.0 | N-CH₂ |

| ~34.0 | CH₂ (piperidine ring) |

| ~22.0 | CH₃ (isopropyl) |

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, broad | O-H stretch |

| 2975-2850 | Strong | C-H stretch (aliphatic) |

| 1680-1650 | Strong | C=O stretch (carbamate) |

| 1470-1430 | Medium | C-H bend |

| 1240-1190 | Strong | C-O stretch (ester) |

| 1100-1000 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 187 | Moderate | [M]⁺ (Molecular ion) |

| 172 | Low | [M - CH₃]⁺ |

| 144 | High | [M - C₃H₇]⁺ |

| 129 | Moderate | [M - C₃H₅O]⁺ |

| 101 | High | [C₅H₁₀NO]⁺ |

| 84 | Very High | [C₅H₁₀N]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a single-pulse experiment with a 90° pulse.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (thin film): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

The sample is bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).

-

Visualizations

The following diagrams illustrate the relationships between the spectral data and the chemical structure, as well as a general workflow for spectral analysis.

Caption: Interplay of spectroscopic methods and structural information.

References

A Technical Guide to the Solubility of Isopropyl 4-Hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative solubility data for Isopropyl 4-Hydroxypiperidine-1-carboxylate is not extensively available in public literature. The data presented in this guide is illustrative and based on the general behavior of structurally similar compounds, such as N-Boc-4-hydroxypiperidine.[1] This document serves as a framework for understanding and determining the solubility of the target compound.

Introduction to Isopropyl 4-Hydroxypiperidine-1-carboxylate

Isopropyl 4-Hydroxypiperidine-1-carboxylate (CAS: 832715-51-2) is a piperidine derivative that serves as a valuable intermediate in medicinal chemistry.[2][3] Its structure, featuring a polar hydroxyl group and a more nonpolar isopropyl carbamate group, gives it a distinct solubility profile that is critical for its application in synthesis, purification, and formulation.[1] Understanding the solubility of this compound in various organic solvents is essential for optimizing reaction conditions, developing effective purification strategies, and preparing formulations for preclinical studies.[4][5]

Compound Details:

-

IUPAC Name: propan-2-yl 4-hydroxypiperidine-1-carboxylate[2]

-

Molecular Formula: C₉H₁₇NO₃[2]

-

Molecular Weight: 187.24 g/mol [2]

-

Appearance: Typically a white to off-white solid.[6]

Solubility Profile

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and effectiveness.[4][7] The dual polarity of Isopropyl 4-Hydroxypiperidine-1-carboxylate suggests it will be soluble in a range of polar and some nonpolar organic solvents. The following table provides an illustrative summary of its expected solubility.

Table 1: Illustrative Solubility of Isopropyl 4-Hydroxypiperidine-1-carboxylate in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Expected Solubility ( g/100 mL) | Polarity Index (approx.) |

| Polar Protic | Methanol | > 20 | 5.1 |

| Ethanol | > 15 | 4.3 | |

| Isopropanol | > 10 | 3.9 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 25 | 7.2 |

| Acetone | > 10 | 5.1 | |

| Ethyl Acetate | 5 - 10 | 4.4 | |

| Dichloromethane (DCM) | > 15 | 3.1 | |

| Nonpolar | Toluene | 1 - 5 | 2.4 |

| Hexane | < 0.1 | 0.1 | |

| Aqueous | Water | Poorly Soluble | 9.0 |

Note: This data is hypothetical and should be confirmed experimentally.

Factors Influencing Solubility

The dissolution of Isopropyl 4-Hydroxypiperidine-1-carboxylate is governed by the interplay between its molecular structure and the properties of the solvent. Understanding these factors is key to solvent selection.

-

Polarity: The compound's hydroxyl group can form hydrogen bonds with polar protic solvents like methanol and ethanol, promoting solubility. The carbamate group also contributes to its polarity.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (both donors and acceptors) will more effectively solvate the molecule.

-

Temperature: Solubility of solids in liquids generally increases with temperature. This relationship can be exploited for purification techniques like recrystallization.

-

Crystalline Structure: The stability of the compound's crystal lattice will affect the energy required to dissolve it. Amorphous forms are typically more soluble than highly crystalline forms.[5]

The diagram below illustrates the relationship between key solute and solvent properties that determine solubility.

Experimental Protocol for Solubility Determination

For precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[8] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials and Apparatus:

-

Isopropyl 4-Hydroxypiperidine-1-carboxylate (pure solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This step removes any undissolved microparticles.[5]

-

Analysis: Prepare a series of dilutions of the saturated solution. Analyze these solutions using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Construct a calibration curve from standards of known concentration. Use this curve to determine the concentration of the saturated solution. Express the solubility in desired units (e.g., mg/mL or g/100 mL).

The workflow for this experimental protocol is visualized below.

References

- 1. benchchem.com [benchchem.com]

- 2. Isopropyl 4-Hydroxypiperidine-1-carboxylate | C9H17NO3 | CID 16745126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. rheolution.com [rheolution.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. benchchem.com [benchchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide to the Crystallization and Purification of Isopropyl 4-Hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystallization and purification of Isopropyl 4-Hydroxypiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed methodologies for common purification techniques, presents relevant physicochemical data, and includes visual workflows to aid in the successful isolation of this high-purity intermediate.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of Isopropyl 4-Hydroxypiperidine-1-carboxylate is fundamental for developing effective purification strategies. The following table summarizes key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| CAS Number | 832715-51-2 | [1][2] |

| Appearance | Typically a white to off-white solid or crystalline powder. | |

| Purity (Commercial) | Often available at ≥96% purity before further purification. | |

| Solubility | Soluble in polar organic solvents such as alcohols (methanol, ethanol, isopropanol) and ethyl acetate.[3] | |

| InChI | InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3 | [1][2] |

| SMILES | CC(C)OC(=O)N1CCC(CC1)O | [1][2] |

Experimental Protocols for Purification

The selection of a suitable purification method is contingent on the nature and quantity of impurities present in the crude product. The most common and effective techniques for purifying Isopropyl 4-Hydroxypiperidine-1-carboxylate and related piperidine derivatives are recrystallization and column chromatography.[1]

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The process relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.

This method is ideal when a solvent can be identified that dissolves the compound well at elevated temperatures but poorly at room or lower temperatures.

Materials:

-

Crude Isopropyl 4-Hydroxypiperidine-1-carboxylate

-

High-purity recrystallization solvent (e.g., isopropanol, ethyl acetate, or a mixture of non-polar/polar solvents like ethyl acetate/hexanes)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Condenser (optional, to prevent solvent loss)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Vacuum source

Procedure:

-

Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will show a significant increase in solubility with temperature.

-

Dissolution: Place the crude Isopropyl 4-Hydroxypiperidine-1-carboxylate in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

-

Heating: Gently heat the mixture with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process.

-

Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

This technique is employed when a single suitable solvent cannot be identified. It involves a "good" solvent that readily dissolves the compound and a "poor" solvent (anti-solvent) in which the compound is insoluble.

Procedure:

-

Dissolve the crude product in a minimal amount of the "good" solvent at an appropriate temperature.

-

Slowly add the "poor" solvent dropwise with stirring until the solution becomes slightly turbid.

-

Gently heat the mixture until the solution becomes clear again.

-

Allow the solution to cool slowly, as described in the single-solvent method, to induce crystallization.

-

Isolate, wash, and dry the purified crystals as previously described.

Flash Column Chromatography

For the separation of compounds with similar polarities or for the purification of oils and non-crystalline solids, flash column chromatography is a preferred method.

Materials:

-

Crude Isopropyl 4-Hydroxypiperidine-1-carboxylate

-

Silica gel (for the stationary phase)

-

Eluent (mobile phase), typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate)

-

Chromatography column

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber for monitoring the separation

Procedure:

-

Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation of the target compound from impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

-

Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the purification protocols described above.

Caption: Workflow for the purification of Isopropyl 4-Hydroxypiperidine-1-carboxylate by recrystallization.

Caption: Workflow for the purification of Isopropyl 4-Hydroxypiperidine-1-carboxylate by flash column chromatography.

Conclusion

The successful purification of Isopropyl 4-Hydroxypiperidine-1-carboxylate is a critical step in its use as a pharmaceutical intermediate. Both recrystallization and flash column chromatography are powerful techniques for achieving high levels of purity. The choice of method and specific conditions should be guided by the impurity profile of the crude material and the desired final purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and optimize their purification strategies for this important compound.

References

An In-depth Technical Guide to Isopropyl 4-Hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif, featuring a piperidine ring functionalized with a hydroxyl group and an isopropyl carbamate, makes it a versatile intermediate in medicinal chemistry. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbamate carbonyl), along with a lipophilic isopropyl group, allows for diverse chemical modifications and tailored pharmacokinetic properties in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in synthetic and biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Isopropyl 4-Hydroxypiperidine-1-carboxylate is presented below. It is important to note that some of the physical properties are predicted values due to the limited availability of experimentally determined data.

| Property | Value | Source |

| IUPAC Name | Isopropyl 4-hydroxypiperidine-1-carboxylate | --INVALID-LINK-- |

| Synonyms | 4-HYDROXYPIPERIDINE-1-CARBOXYLIC ACID ISOPROPYL ESTER, Propan-2-yl 4-hydroxypiperidine-1-carboxylate | --INVALID-LINK-- |

| CAS Number | 832715-51-2 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 187.24 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 275.1 °C at 760 mmHg | N/A |

| Predicted Melting Point | N/A | N/A |

| Predicted Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | N/A |

| Predicted pKa | ~14.8 (hydroxyl proton) | N/A |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Isopropyl 4-Hydroxypiperidine-1-carboxylate are crucial for its effective utilization in research and development.

Synthesis: N-Isopropoxycarbonylation of 4-Hydroxypiperidine

This protocol describes a general method for the N-alkoxycarbonylation of 4-hydroxypiperidine, adapted for the synthesis of the target compound.

Materials:

-

4-Hydroxypiperidine

-

Isopropyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for elution)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add isopropyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Flash Column Chromatography

The crude Isopropyl 4-Hydroxypiperidine-1-carboxylate can be purified using flash column chromatography.

Procedure:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the piperidine ring protons, and the hydroxyl proton. The chemical shifts of the piperidine protons will be influenced by the carbamate group.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the carbamate, the carbons of the isopropyl group, and the four unique carbons of the 4-hydroxypiperidine ring.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 188.1281.

Signaling Pathways and Logical Relationships

The 4-hydroxypiperidine scaffold is a key pharmacophore in many biologically active molecules, often playing a crucial role in their interaction with protein targets.

Role as a Histamine H₃ Receptor Antagonist

The 4-hydroxypiperidine moiety is a common feature in non-imidazole histamine H₃ receptor antagonists.[1] These antagonists are being investigated for the treatment of various neurological disorders. The following diagram illustrates the general mechanism of action where a 4-hydroxypiperidine-containing antagonist blocks the histamine H₃ receptor, leading to increased neurotransmitter release.

Caption: General mechanism of a 4-hydroxypiperidine-based histamine H₃ receptor antagonist.

Synthetic Workflow: Intermediate for Bepotastine Synthesis

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A closely related analogue, Ethyl 4-hydroxypiperidine-1-carboxylate, is used in the synthesis of the antihistamine Bepotastine.[2][3][4] The following diagram illustrates a simplified logical workflow for the synthesis of a key intermediate in the Bepotastine synthesis, highlighting the role of the 4-hydroxypiperidine carboxylate moiety.

Caption: Simplified workflow for the synthesis of a Bepotastine precursor.

Conclusion

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex pharmaceutical molecules. Its chemical properties, characterized by the presence of a reactive hydroxyl group and a protecting carbamate, allow for a wide range of chemical transformations. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis. Furthermore, the illustrated roles in a representative signaling pathway and a synthetic workflow underscore its importance in drug discovery and development. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this intermediate is key to unlocking its potential in creating novel and effective therapeutics.

References

- 1. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to Isopropyl 4-Hydroxypiperidine-1-carboxylate

CAS Number: 832715-51-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isopropyl 4-Hydroxypiperidine-1-carboxylate, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to the limited availability of public data for this specific compound, this guide leverages established chemical principles and data from closely related analogues to present its physicochemical properties, plausible synthetic routes, and potential applications.

Core Compound Properties

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a derivative of 4-hydroxypiperidine, featuring an isopropyl carbamate group attached to the piperidine nitrogen. This functionalization enhances its utility as a synthetic intermediate by protecting the secondary amine, thereby allowing for selective reactions at the hydroxyl group.

Table 1: Physicochemical Properties of Isopropyl 4-Hydroxypiperidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 832715-51-2 | [1] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [2] |

| IUPAC Name | propan-2-yl 4-hydroxypiperidine-1-carboxylate | [2] |

| Synonyms | 4-Hydroxypiperidine-1-carboxylic acid isopropyl ester, 1-Methylethyl 4-hydroxy-1-piperidinecarboxylate | [1] |

| Purity | Typically ≥96% | [3] |

| Computed XLogP3 | 0.8 | [2] |

| Computed Topological Polar Surface Area | 49.8 Ų | [2] |

Note: Some properties are computed as experimental data is not widely available.

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate are not extensively published, its synthesis can be reliably achieved through standard organic chemistry reactions. The most common methods for the N-alkoxycarbonylation of piperidines are well-documented, particularly for the analogous N-Boc derivative.[4][5]

Plausible Synthetic Route: N-Isopropoxycarbonylation of 4-Hydroxypiperidine

A highly probable and efficient method for the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate involves the reaction of 4-hydroxypiperidine with isopropyl chloroformate in the presence of a base.

Caption: General workflow for the synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Detailed Experimental Protocol (Representative)

Materials:

-

4-Hydroxypiperidine

-

Isopropyl chloroformate

-

Triethylamine (or another suitable base like potassium carbonate)

-

Dichloromethane (DCM) (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Reagent: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add isopropyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Role in Drug Discovery and Development

While Isopropyl 4-Hydroxypiperidine-1-carboxylate may not be a final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of more complex molecules. The piperidine scaffold is a common motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.

The protected nitrogen of the carbamate allows for selective functionalization of the hydroxyl group. Subsequently, the isopropoxycarbonyl protecting group can be removed under specific conditions to allow for further modification at the nitrogen atom. This versatility makes it a valuable building block in combinatorial chemistry and lead optimization.

Caption: Role as an intermediate in a drug discovery pipeline.

Compounds with the 4-hydroxypiperidine carbamate core are often utilized in the synthesis of therapeutics targeting the central nervous system (CNS) and in the development of antihistamines. The structural motif can be found in a variety of neurologically active agents.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the isopropyl group (septet and doublet), piperidine ring protons (multiplets), and the proton of the hydroxyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, carbons of the isopropyl group, and the carbons of the piperidine ring. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the O-H stretch (broad), C-H stretches, C=O stretch of the carbamate, and C-O stretches. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ). |

Researchers are advised to acquire experimental data for this compound to confirm its identity and purity before use in synthetic applications.

Safety Information

Based on data from suppliers, Isopropyl 4-Hydroxypiperidine-1-carboxylate should be handled with care in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: Standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a valuable synthetic intermediate for the pharmaceutical and chemical industries. Its bifunctional nature, with a protected amine and a reactive hydroxyl group, allows for its strategic incorporation into complex molecular architectures. While detailed public data on this specific compound is sparse, its synthesis and applications can be inferred from well-established chemical precedents for similar N-protected 4-hydroxypiperidine derivatives. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this versatile building block.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Isopropyl 4-Hydroxypiperidine-1-carboxylate | C9H17NO3 | CID 16745126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 5. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

Molecular weight and formula of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring functionalized with a hydroxyl group and an N-isopropyl carbamate. Its chemical structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both a protected amine and a reactive hydroxyl group allows for sequential chemical modifications, making it a versatile reagent in the construction of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug development.

Physicochemical Properties

The fundamental properties of Isopropyl 4-Hydroxypiperidine-1-carboxylate are summarized in the table below. These data are crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C9H17NO3 | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| IUPAC Name | propan-2-yl 4-hydroxypiperidine-1-carboxylate | [1] |

| CAS Number | 832715-51-2 | [1] |

| Synonyms | 4-HYDROXYPIPERIDINE-1-CARBOXYLIC ACID ISOPROPYL ESTER, 4-Hydroxy-1-piperidinecarboxylic acid 1-methylethyl ester | [1] |

Role in Drug Development

The piperidine scaffold is a common motif in a wide range of biologically active molecules, including many central nervous system (CNS) drugs.[2][3] Isopropyl 4-Hydroxypiperidine-1-carboxylate serves as a key intermediate in the synthesis of various therapeutic agents. Its structure is incorporated into molecules designed to treat neurological and psychiatric conditions.[3] The related ethyl ester, Ethyl 4-hydroxypiperidine-1-carboxylate, is a known intermediate in the synthesis of antihistamines and CNS drugs such as antipsychotics and antidepressants.[2][3] By analogy, the isopropyl variant is also a valuable precursor for creating novel drug candidates with potentially modulated pharmacokinetic and pharmacodynamic profiles.

The following diagram illustrates the logical workflow of utilizing Isopropyl 4-Hydroxypiperidine-1-carboxylate in a typical drug discovery and development pipeline.

References

Stability and Storage of Isopropyl 4-Hydroxypiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Isopropyl 4-Hydroxypiperidine-1-carboxylate. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and purity of this versatile building block throughout its lifecycle in a laboratory or manufacturing setting.

Physicochemical Properties

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a piperidine derivative with the molecular formula C₉H₁₇NO₃. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol [1] |

| CAS Number | 832715-51-2[1][2] |

| Appearance | White or off-white solid |

| Purity | Typically ≥96% |

| IUPAC Name | propan-2-yl 4-hydroxypiperidine-1-carboxylate[1] |

Recommended Storage and Handling

To maintain the quality and prevent degradation of Isopropyl 4-Hydroxypiperidine-1-carboxylate, the following storage and handling conditions are recommended based on available safety data sheets for the compound and related structures:

-

Temperature: Store in a cool, dry place. Room temperature is generally acceptable.[2]

-

Atmosphere: Store in a well-ventilated area.[2]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Stability Profile

Isopropyl 4-Hydroxypiperidine-1-carboxylate is generally stable under recommended storage conditions. However, like other carbamates, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways for carbamates include hydrolysis and thermal decomposition.

Hydrolytic Stability

Hydrolysis of the carbamate linkage can occur under both acidic and basic conditions, leading to the formation of 4-hydroxypiperidine, isopropanol, and carbon dioxide. The rate of hydrolysis is dependent on pH and temperature. Generally, carbamates exhibit greater stability at neutral pH.

Thermal Stability

Thermal decomposition of carbamates can lead to the formation of an isocyanate and an alcohol. In the case of Isopropyl 4-Hydroxypiperidine-1-carboxylate, elevated temperatures could potentially lead to the formation of 4-hydroxypiperidine and isopropyl isocyanate, or other degradation products.

Photostability

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[3][4][5] The following sections outline typical experimental protocols for conducting forced degradation studies on Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Experimental Protocols

The following are representative protocols for subjecting Isopropyl 4-Hydroxypiperidine-1-carboxylate to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

4.1.1. Acid Hydrolysis

-

Preparation: Dissolve a known concentration of Isopropyl 4-Hydroxypiperidine-1-carboxylate in a suitable solvent (e.g., acetonitrile/water).

-

Stress Condition: Add an equal volume of 0.1 N HCl.

-

Incubation: Heat the solution at 60°C and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).[3]

-

Neutralization: After the desired degradation is achieved, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

-

Analysis: Analyze the sample by a stability-indicating HPLC method.

4.1.2. Base Hydrolysis

-

Preparation: Dissolve a known concentration of Isopropyl 4-Hydroxypiperidine-1-carboxylate in a suitable solvent.

-

Stress Condition: Add an equal volume of 0.1 N NaOH.

-

Incubation: Keep the solution at room temperature and monitor the degradation over time (e.g., at 30 minutes, 1, 2, and 4 hours).[3]

-

Neutralization: After the desired degradation is achieved, neutralize with an appropriate amount of 0.1 N HCl.

-

Analysis: Analyze the sample by HPLC.

4.1.3. Oxidative Degradation

-

Preparation: Dissolve a known concentration of Isopropyl 4-Hydroxypiperidine-1-carboxylate in a suitable solvent.

-

Stress Condition: Add an equal volume of 3% hydrogen peroxide.

-

Incubation: Keep the solution at room temperature and monitor the degradation over time (e.g., at 2, 6, 12, and 24 hours).[4]

-

Analysis: Analyze the sample by HPLC.

4.1.4. Thermal Degradation (Solid State)

-

Preparation: Place a known amount of solid Isopropyl 4-Hydroxypiperidine-1-carboxylate in a suitable container.

-

Stress Condition: Expose the solid to a temperature of 70°C in a calibrated oven.

-

Incubation: Monitor the degradation over time (e.g., at 1, 3, and 7 days).

-

Sample Preparation for Analysis: At each time point, dissolve a portion of the solid in a suitable solvent.

-

Analysis: Analyze the sample by HPLC.

4.1.5. Photolytic Degradation

-

Preparation: Place a known amount of solid Isopropyl 4-Hydroxypiperidine-1-carboxylate in a photostability chamber.

-

Stress Condition: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Control: A control sample should be protected from light.

-

Sample Preparation for Analysis: At the end of the exposure, dissolve a portion of the solid in a suitable solvent.

-

Analysis: Analyze the sample by HPLC.

Hypothetical Quantitative Data from Forced Degradation

The following table summarizes hypothetical results from forced degradation studies on Isopropyl 4-Hydroxypiperidine-1-carboxylate.

| Stress Condition | Parameters | Duration | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours | ~15% | 4-Hydroxypiperidine, Isopropanol |

| Base Hydrolysis | 0.1 N NaOH at RT | 4 hours | ~20% | 4-Hydroxypiperidine, Isopropanol |

| Oxidative Degradation | 3% H₂O₂ at RT | 24 hours | ~10% | Oxidized piperidine derivatives |

| Thermal Degradation | 70°C (Solid State) | 7 days | ~5% | Potential products of N-dealkoxycarbonylation |

| Photolytic Degradation | ICH Q1B conditions | - | <5% | Not significant degradation observed |

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying Isopropyl 4-Hydroxypiperidine-1-carboxylate in the presence of its impurities and degradation products.[7] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting stability testing on Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Caption: A logical workflow for the stability assessment of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Potential Degradation Pathways

The diagram below illustrates the potential primary degradation pathways for Isopropyl 4-Hydroxypiperidine-1-carboxylate under hydrolytic conditions.

Caption: Potential hydrolytic degradation pathways of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

References

- 1. Isopropyl 4-Hydroxypiperidine-1-carboxylate | C9H17NO3 | CID 16745126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. scispace.com [scispace.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. longdom.org [longdom.org]

- 6. ajpaonline.com [ajpaonline.com]

- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Structural Features of Isopropyl 4-Hydroxypiperidine-1-carboxylate

Introduction

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a heterocyclic organic compound widely utilized as a crucial building block and intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure, featuring a piperidine ring functionalized with both a hydroxyl group and an isopropyl carbamate, offers versatile sites for chemical modification. This strategic combination of functional groups makes it a valuable precursor in the development of a wide range of therapeutic agents. This guide provides a detailed examination of its structural features, physicochemical properties, and characteristic spectral data, along with illustrative protocols for its synthesis and characterization.

Core Structural Features

The molecule is built upon a saturated six-membered heterocycle, the piperidine ring. The nitrogen atom of the ring is derivatized to form an isopropyl carbamate, and a hydroxyl group is substituted at the C-4 position.

-

Piperidine Ring: A central saturated heterocyclic amine that provides a robust and conformationally distinct scaffold.

-

Isopropyl Carbamate Group: This N-alkoxycarbonyl group acts as a protecting group for the piperidine nitrogen. It modulates the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions and influencing the overall solubility and electronic properties of the molecule.

-

4-Hydroxyl Group: This secondary alcohol functionality provides a key site for further chemical elaboration. It can be oxidized to a ketone or serve as a nucleophile in ether or ester formation, making it a critical handle for building more complex molecular architectures.[1]

Caption: Key functional components of the molecule.

Physicochemical and Spectroscopic Data

Precise characterization is fundamental to confirming the identity and purity of the compound. The following tables summarize its key physical properties and expected spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | propan-2-yl 4-hydroxypiperidine-1-carboxylate | [2] |

| CAS Number | 832715-51-2 | [3][4][5] |

| Molecular Formula | C₉H₁₇NO₃ | [2][3][4] |

| Molecular Weight | 187.24 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Purity | ≥ 96% | [3] |

Table 2: Representative Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | Signals corresponding to the isopropyl methyl protons, the methine proton of the isopropyl group, the piperidine ring protons (axial and equatorial), and the hydroxyl proton. |

| ¹³C NMR | Resonances for the isopropyl methyl carbons, the methine carbon, the carbonyl carbon of the carbamate, and the distinct carbons of the piperidine ring (including the carbon bearing the hydroxyl group). |

| FTIR (cm⁻¹) | A broad absorption band for the O-H stretch (approx. 3400-3200 cm⁻¹), C-H stretching bands (approx. 3000-2850 cm⁻¹), a strong C=O stretch for the carbamate carbonyl (approx. 1690-1670 cm⁻¹), and C-O stretching (approx. 1250-1050 cm⁻¹). |

| Mass Spec. (m/z) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight (187.24). |

Synthesis and Characterization Workflow

The synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate typically involves the N-protection of 4-hydroxypiperidine. A common method is the reaction of 4-hydroxypiperidine with isopropyl chloroformate in the presence of a base. The subsequent workflow involves extraction, purification, and spectroscopic confirmation.

Caption: General workflow for synthesis and analysis.

Illustrative Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and desired purity levels.

A. Synthesis: N-protection of 4-Hydroxypiperidine

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in a chlorinated solvent (e.g., dichloromethane) cooled to 0°C, add isopropyl chloroformate (1.1 eq.) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure Isopropyl 4-Hydroxypiperidine-1-carboxylate.

B. Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Confirm that the observed signals are consistent with the expected structure of Isopropyl 4-Hydroxypiperidine-1-carboxylate.

C. Characterization: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the O-H, C-H, C=O, and C-O functional groups to confirm their presence in the molecular structure.

References

Isopropyl 4-Hydroxypiperidine-1-carboxylate: A Chiral Building Block for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable physicochemical properties, such as improved solubility and metabolic stability. Among the various substituted piperidines, chiral 4-hydroxypiperidine derivatives have emerged as particularly valuable building blocks in asymmetric synthesis. This guide focuses on Isopropyl 4-Hydroxypiperidine-1-carboxylate, a key chiral intermediate, providing a comprehensive overview of its synthesis, resolution, and application in the development of novel therapeutics.

Physicochemical Properties

Isopropyl 4-hydroxypiperidine-1-carboxylate is a stable, high-boiling liquid or low-melting solid. The presence of the hydroxyl group provides a handle for further functionalization, while the isopropoxycarbonyl group serves as a protecting group for the piperidine nitrogen, modulating its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 187.24 g/mol | --INVALID-LINK-- |

| CAS Number | 832715-51-2 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder or pale yellow liquid | [1][2] |

| Boiling Point | ~222 °C at 760 mmHg (for 4-hydroxypiperidine) | [3] |

| Melting Point | 86-90 °C (for 4-hydroxypiperidine) | [3] |

Synthesis of Racemic Isopropyl 4-Hydroxypiperidine-1-carboxylate

The synthesis of the racemic compound is typically achieved through a two-step process starting from 4-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with an isopropoxycarbonyl group, followed by purification.

N-Protection of 4-Hydroxypiperidine

The protection of the secondary amine of 4-hydroxypiperidine is crucial to prevent side reactions in subsequent steps. This is commonly achieved by reacting 4-hydroxypiperidine with isopropyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of Racemic Isopropyl 4-Hydroxypiperidine-1-carboxylate

Materials:

-

4-Hydroxypiperidine

-

Isopropyl chloroformate

-

Triethylamine or Potassium Carbonate

-

Dichloromethane (DCM) or Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 4-hydroxypiperidine (1.0 eq.) in dichloromethane at 0 °C, add triethylamine (1.5 eq.).

-

Slowly add isopropyl chloroformate (1.2 eq.) to the mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure racemic Isopropyl 4-Hydroxypiperidine-1-carboxylate.

Chiral Resolution: Accessing Enantiomerically Pure Building Blocks

The utility of Isopropyl 4-Hydroxypiperidine-1-carboxylate as a chiral building block is contingent on the separation of its enantiomers. Two primary methods for achieving this are enzymatic kinetic resolution and preparative chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic Isopropyl 4-Hydroxypiperidine-1-carboxylate

-

Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)

Procedure:

-

To a solution of racemic Isopropyl 4-Hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous toluene, add the lipase (e.g., 10-50 mg per mmol of substrate).

-

Add the acyl donor (1.0-1.5 eq.) to the mixture.

-

Stir the suspension at room temperature or slightly elevated temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

When approximately 50% conversion is reached, filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol enantiomer from the acylated enantiomer by flash column chromatography.

-

The acylated enantiomer can be deacylated (e.g., by hydrolysis with a mild base) to afford the other enantiomer of the alcohol.

| Enzyme | Acyl Donor | Solvent | Typical ee (%) | Reference |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | >95 | [4][5] |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Tetrahydrofuran | >90 | [5] |

Preparative Chiral HPLC

For larger scale separations or when enzymatic methods are not optimal, preparative chiral HPLC is a viable alternative. This technique utilizes a chiral stationary phase (CSP) to effect the separation of enantiomers.

Experimental Protocol: Preparative Chiral HPLC

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak IA, IB, or IC).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

Procedure:

-

Dissolve the racemic Isopropyl 4-Hydroxypiperidine-1-carboxylate in the mobile phase.

-

Inject the solution onto the preparative chiral HPLC column.

-

Elute with the optimized mobile phase at a constant flow rate.

-

Monitor the elution profile with the UV detector.

-

Collect the fractions corresponding to each enantiomer.

-

Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the enantiomerically pure compounds.

-

Determine the enantiomeric purity of the collected fractions by analytical chiral HPLC.

Applications in Pharmaceutical Synthesis

Chiral Isopropyl 4-Hydroxypiperidine-1-carboxylate is a versatile building block for the synthesis of a variety of pharmaceutical agents. The hydroxyl group can be functionalized through various reactions, including etherification, esterification, and Mitsunobu reactions, with retention or inversion of stereochemistry.

Synthesis of Bepotastine

Bepotastine is a second-generation antihistamine and mast cell stabilizer.[1][2] Its synthesis can utilize a chiral 4-hydroxypiperidine derivative. While the ethyl ester is commonly cited, the isopropyl ester can be used analogously. The synthesis involves the etherification of the hydroxyl group of the chiral 4-hydroxypiperidine building block.

Experimental Protocol: Etherification of Chiral Isopropyl 4-Hydroxypiperidine-1-carboxylate

Materials:

-

Enantiomerically pure Isopropyl 4-Hydroxypiperidine-1-carboxylate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

2-[(4-Chlorophenyl)chloromethyl]pyridine

-

Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)

Procedure:

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of enantiomerically pure Isopropyl 4-Hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DMF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Add a solution of 2-[(4-Chlorophenyl)chloromethyl]pyridine (1.1 eq.) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the etherified intermediate.

Conclusion

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a valuable and versatile chiral building block in modern drug discovery and development. Its straightforward synthesis and the availability of robust methods for chiral resolution provide access to enantiomerically pure starting materials. The ability to introduce chirality at an early stage of a synthetic sequence is a significant advantage in the efficient and stereocontrolled synthesis of complex pharmaceutical targets. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this important chiral intermediate in their synthetic endeavors.

References

Methodological & Application

Application Notes & Protocols: Isopropyl 4-Hydroxypiperidine-1-carboxylate in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Isopropyl 4-Hydroxypiperidine-1-carboxylate as a versatile scaffold in solid-phase synthesis (SPS). The methodologies outlined enable the rapid generation of diverse libraries of substituted piperidine derivatives, which are valuable in drug discovery and medicinal chemistry.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. Solid-phase synthesis (SPS) offers a highly efficient method for the construction of chemical libraries by simplifying reaction workup and purification. Isopropyl 4-Hydroxypiperidine-1-carboxylate is an ideal building block for SPS due to its bifunctional nature: a secondary hydroxyl group for immobilization onto a solid support and a protected nitrogen that can be deprotected and subsequently functionalized.

This application note details a robust workflow for the solid-phase synthesis of a library of N-acyl piperidine derivatives starting from Isopropyl 4-Hydroxypiperidine-1-carboxylate. The process involves resin loading, deprotection, diversification, and cleavage.

Overview of the Synthetic Workflow

The overall strategy involves the following key stages:

-

Resin Loading: Covalent attachment of Isopropyl 4-Hydroxypiperidine-1-carboxylate to a suitable solid support (e.g., Wang resin) via its hydroxyl group.

-

Deprotection: Removal of the isopropyl carboxylate protecting group to expose the secondary amine of the piperidine ring.

-

N-Acylation (Diversification): Acylation of the resin-bound piperidine with a variety of carboxylic acids to introduce diversity.

-

Cleavage: Release of the final N-acyl-4-hydroxypiperidine derivatives from the solid support.

The following diagram illustrates the logical flow of the synthesis.

Caption: General workflow for the solid-phase synthesis of N-acyl-4-hydroxypiperidine derivatives.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the solid-phase synthesis of a small library of N-acyl-4-hydroxypiperidine derivatives.

Table 1: Resin Loading Efficiency

| Parameter | Value |

| Resin Type | Wang Resin |

| Initial Resin Loading Capacity | 1.0 mmol/g |

| Scaffold | Isopropyl 4-Hydroxypiperidine-1-carboxylate |

| Loading Method | Mitsunobu Reaction |

| Final Resin Loading | 0.85 mmol/g |

Table 2: Representative Library Synthesis Data

| Compound ID | R-Group (from R-COOH) | Coupling Efficiency (%) | Final Purity (%) (by LC-MS) | Overall Yield (%) |

| L1 | Phenyl | 98 | 95 | 81 |

| L2 | 4-Chlorophenyl | 97 | 93 | 79 |

| L3 | Thiophen-2-yl | 95 | 91 | 75 |

| L4 | Cyclohexyl | 99 | 96 | 83 |

Detailed Experimental Protocols

Protocol 1: Loading of Isopropyl 4-Hydroxypiperidine-1-carboxylate onto Wang Resin

This protocol describes the immobilization of the scaffold onto Wang resin via a Mitsunobu reaction.

Materials:

-

Wang Resin (1.0 mmol/g loading capacity)

-

Isopropyl 4-Hydroxypiperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

Procedure:

-

Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Drain the DCM.

-

In a separate flask, dissolve Isopropyl 4-Hydroxypiperidine-1-carboxylate (561 mg, 3.0 mmol) and PPh₃ (787 mg, 3.0 mmol) in anhydrous DCM (15 mL).

-

Add this solution to the swollen resin.

-

Slowly add DIAD (0.6 mL, 3.0 mmol) to the resin slurry at 0°C.

-

Shake the mixture at room temperature for 16 hours.

-

Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading capacity by gravimetric analysis or a suitable analytical method.

The following diagram illustrates the resin loading workflow.

Application Notes and Protocols for Coupling Reactions with Isopropyl 4-Hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-hydroxypiperidine-1-carboxylate is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex molecules for drug discovery. The piperidine moiety is a common structural motif in many pharmaceutically active compounds, and the hydroxyl group on this particular scaffold provides a convenient handle for various coupling reactions, allowing for the introduction of diverse substituents.[1] The N-isopropyl carbamate serves as a protecting group that can be readily removed under appropriate conditions. This document provides detailed protocols and application notes for common coupling reactions utilizing Isopropyl 4-hydroxypiperidine-1-carboxylate, including O-Arylation (a variant of the Buchwald-Hartwig amination), Suzuki coupling, and amide bond formation. These reactions are fundamental in the construction of novel chemical entities with potential therapeutic applications, particularly in the development of antihistamines and central nervous system (CNS) agents.[2]

Key Applications in Drug Discovery

The analogous compound, ethyl 4-hydroxypiperidine-1-carboxylate, is a known key intermediate in the synthesis of Bepotastine, a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria.[2][3] The synthesis of Bepotastine involves the coupling of the hydroxypiperidine derivative with an appropriate chloro-substituted pyridine moiety.[4] This highlights the importance of the 4-hydroxypiperidine scaffold in developing molecules that modulate histamine receptor activity. Molecules derived from this scaffold can act as histamine H1 receptor antagonists, mast cell stabilizers, and inhibitors of eosinophil migration, all of which are crucial mechanisms in mitigating allergic responses.[5][6]

Signaling Pathway of Derived Molecules: Bepotastine as an Example

The therapeutic effect of molecules synthesized from Isopropyl 4-hydroxypiperidine-1-carboxylate, such as the antihistamine Bepotastine, is achieved through a multi-faceted mechanism of action targeting the allergic inflammatory cascade.[5][7] The primary modes of action are the antagonism of the histamine H1 receptor and the stabilization of mast cells.[5]

Experimental Protocols

The following protocols are representative examples of coupling reactions that can be performed with Isopropyl 4-hydroxypiperidine-1-carboxylate. Researchers should optimize these conditions for their specific substrates.

O-Arylation via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] A variation of this reaction can be used for the formation of carbon-oxygen bonds to create aryl ethers.[5]

Experimental Workflow:

Protocol: